molecular formula C14H18BrNO2 B5812384 2-(4-bromophenoxy)-N-cyclohexylacetamide

2-(4-bromophenoxy)-N-cyclohexylacetamide

Cat. No.: B5812384
M. Wt: 312.20 g/mol
InChI Key: ZCEMNWKKFUPOMN-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-cyclohexylacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety, with a cyclohexyl group bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-cyclohexylacetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenoxy)-N-cyclohexylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: Similar structure but with an ethanol group instead of an acetamide.

    2-(4-Bromophenoxy)acetohydrazide: Contains a hydrazide group instead of an acetamide.

    N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide: Similar structure with an aminophenyl group.

Uniqueness

2-(4-Bromophenoxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEMNWKKFUPOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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